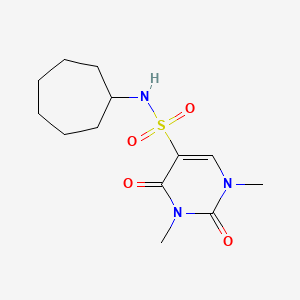

N-cycloheptyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

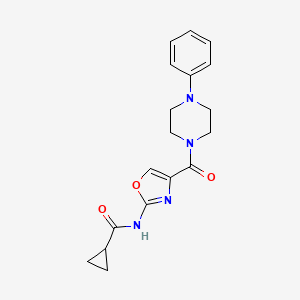

The synthesis of N-cycloheptyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide derivatives involves multi-step chemical processes that include the formation of the pyrimidine ring, followed by sulfonamide integration. A common approach involves the reaction of suitable sulfonamide precursors with dimethyl sulfoxide (DMSO) and N-iodosuccinimide to promote oxidative cyclization, leading to the formation of the desired pyrimidine sulfonamide framework (Prabagar et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized using various analytical techniques, including X-ray diffraction. These analyses reveal the nature of bonding and the structural configuration of the synthesized compounds. For instance, sulfonamide-derived compounds have been shown to adopt specific geometries around the metal centers in their metal complexes, which can be octahedral (Chohan et al., 2011).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, reflecting their versatile chemical properties. They have been engaged in reactions such as the iodine-catalyzed three-component one-pot synthesis, highlighting their utility in constructing complex molecular architectures (Li et al., 2014). These reactions are significant for the development of novel compounds with potential biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- An efficient synthesis method for 1,8-dioxo-decahydroacridines derivatives bearing the biologically active sulfonamide moiety is described, showcasing the potential for creating compounds with significant cytotoxic activity against various human tumor cell lines (Li et al., 2014).

- A study on 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide derivatives revealed high degrees of antibacterial activity against various bacterial strains, indicating their potential as antibacterial agents (Gadad et al., 2000).

Chemical Synthesis and Structure

- A reaction involving cycloheptanone, 6-amino-1,3-dimethyluracil, and aromatic aldehydes led to the formation of several 1,3-dimethyl-5-aryl-1,6,7,8,9,10-hexahydrocyclohepta[5,6]pyrido[2,3-d]pyrimidine-2,4-diones, showing the versatility of these sulfonamide derivatives in synthesizing various chemical structures (Hegab et al., 2008).

- The synthesis, characterization, and evaluation of sulfonamide-derived compounds and their transition metal complexes demonstrated that these compounds have moderate to significant antibacterial and antifungal activities (Chohan et al., 2009).

- The radical cyclization reactions of unsaturated sulfonamides, including N-cycloheptyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide, were explored, revealing a remarkable effect in controlling the regioselectivity of cyclization (Lu et al., 2007).

Application in Dye Synthesis

- Novel azo reactive dyes with anti-bacterial and insect-repellent properties were synthesized using sulfonamide derivatives, demonstrating the multifunctional application of these compounds in textiles (Mokhtari et al., 2014).

Quantum Chemical and Biological Studies

- Computational Quantum Chemical studies on Uracil-5-Tertiary Sulfonamides, including N-cycloheptyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide, provided insights into their pharmacokinetic properties and potential biological activities (Gaurav et al., 2021).

Eigenschaften

IUPAC Name |

N-cycloheptyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4S/c1-15-9-11(12(17)16(2)13(15)18)21(19,20)14-10-7-5-3-4-6-8-10/h9-10,14H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEXWNCYBZKDPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(4-(((1-(4-chlorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2482543.png)

![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482544.png)

![1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2482549.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)

![(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2482561.png)

![N-[2-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]prop-2-enamide](/img/structure/B2482563.png)

![N-(2-Methoxy-2-phenylbutyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2482564.png)